![molecular formula C22H20N2O B12637914 1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

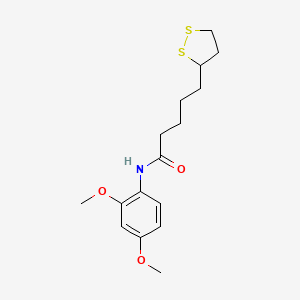

1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- est un composé organique complexe appartenant à la classe des isoquinolinamines. Ce composé est caractérisé par la présence d'un système cyclique isoquinoline, qui est une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle pyridine. Le composé présente également une substitution 3,4-dihydro et un groupe 3’-méthoxy[1,1’-biphényl]-3-yl, qui ajoutent à sa complexité structurale et à son potentiel de réactivité chimique diversifiée.

Méthodes De Préparation

La synthèse de 1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la N-alkylation de dérivés de 3,4-dihydroisoquinoline suivie de l'oxydation des sels d'iminium résultants. Les conditions réactionnelles des deux étapes sont généralement douces, permettant la génération des produits de cyclisation souhaités avec un bon rendement . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations en termes de rentabilité et d'efficacité.

Analyse Des Réactions Chimiques

1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- subit divers types de réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle isoquinoline et de la partie biphényle, conduisant à une variété de dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- a plusieurs applications en recherche scientifique :

Chimie : Elle sert de brique de base pour la synthèse de molécules organiques plus complexes et de ligand en chimie de coordination.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de divers produits chimiques.

Mécanisme d'action

Le mécanisme d'action de 1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de la synthase d'oxyde nitrique, il se lie au site actif de l'enzyme, empêchant la conversion de la L-arginine en oxyde nitrique . Cette inhibition peut moduler divers processus physiologiques, notamment l'inflammation et la vasodilatation.

Mécanisme D'action

The mechanism of action of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This inhibition can modulate various physiological processes, including inflammation and vasodilation.

Comparaison Avec Des Composés Similaires

1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- peut être comparée à d'autres composés similaires, tels que :

3,4-Dihydro-1-isoquinolinamines : Ces composés présentent également un noyau dihydroisoquinoline et présentent des activités biologiques similaires, y compris l'inhibition de la synthase d'oxyde nitrique.

N-alkylées 3,4-dihydroisoquinolinones : Ces dérivés sont synthétisés par des voies de synthèse similaires et partagent des propriétés pharmacologiques comparables.

La particularité de 1-Isoquinolinamine, 3,4-dihydro-3-(3’-méthoxy[1,1’-biphényl]-3-yl)- réside dans son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique.

Propriétés

Formule moléculaire |

C22H20N2O |

|---|---|

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine |

InChI |

InChI=1S/C22H20N2O/c1-25-19-10-5-8-16(13-19)15-7-4-9-18(12-15)21-14-17-6-2-3-11-20(17)22(23)24-21/h2-13,21H,14H2,1H3,(H2,23,24) |

Clé InChI |

ZBIUQYWFCPRFKA-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1)C2=CC(=CC=C2)C3CC4=CC=CC=C4C(=N3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine](/img/structure/B12637837.png)

![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)

![2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12637856.png)

![1,5-Bis[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12637877.png)

![8-oxo-3,9-Diazaspiro[5.5]undecane-3-carboxylic acid methyl ester](/img/structure/B12637891.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)

![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)